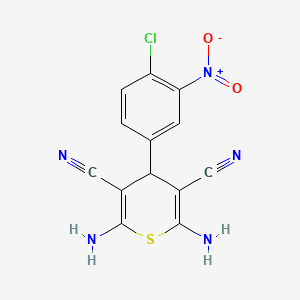![molecular formula C17H17N3O4 B11564306 2-(3,4-dimethylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11564306.png)
2-(3,4-dimethylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethylphenoxy group, a nitrophenyl group, and an acetohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of 2-(3,4-dimethylphenoxy)acetohydrazide: This intermediate can be synthesized by reacting 3,4-dimethylphenol with chloroacetic acid to form 2-(3,4-dimethylphenoxy)acetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate.
Condensation Reaction: The final compound is obtained by condensing 2-(3,4-dimethylphenoxy)acetohydrazide with 3-nitrobenzaldehyde under acidic or basic conditions to form the desired hydrazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.
Substitution: The phenoxy and nitrophenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could produce a variety of functionalized compounds.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying enzyme interactions.
Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the hydrazide moiety may form hydrogen bonds or coordinate with metal ions. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenoxy)acetohydrazide: This compound shares the dimethylphenoxy and acetohydrazide groups but lacks the nitrophenyl moiety.
2-(2,3-Dimethylphenoxy)acetohydrazide: Similar in structure but with a different substitution pattern on the phenoxy group.
Uniqueness
The presence of both the nitrophenyl and dimethylphenoxy groups in 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H17N3O4 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17N3O4/c1-12-6-7-16(8-13(12)2)24-11-17(21)19-18-10-14-4-3-5-15(9-14)20(22)23/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+ |
InChI Key |
QQXNXQXOTZURKP-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11564229.png)
![ethyl (2Z)-2-cyano-3-[5-methyl-2-(methylsulfanyl)thiophen-3-yl]prop-2-enoate](/img/structure/B11564234.png)
![N'-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11564235.png)
![4-(prop-2-en-1-yloxy)-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B11564238.png)
![3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B11564254.png)
![7-(2-Cyclohexyl-ethyl)-1,3-dimethyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B11564256.png)
![(2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11564257.png)
![4-{(E)-[(3-methylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11564258.png)
![3-(4-Butoxyphenyl)-3-[(4-iodophenyl)amino]-1-phenylpropan-1-one](/img/structure/B11564259.png)
![2-(4-Methylphenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11564260.png)
![(3E)-N-(4-chloro-2-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11564262.png)
![N-butyl-N-ethyl-4-nitro-2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}aniline](/img/structure/B11564264.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11564278.png)
